N-Propyl Imidazole Substituent Shows Activity Advantage in Antimicrobial Screening
In a focused SAR study evaluating antimicrobial activity, compounds bearing the N-propyl imidazole substituent demonstrated measurable activity (MIC₈₀ values ranging from 13.2 to 29.6 μM), whereas the comparator compound 38 (containing an alternative R group at this position) showed MIC₈₀ >100 μM—exceeding the assay's upper limit of reliable quantification [1]. The data indicate that the N-propyl imidazole substitution confers functional activity not present in at least one alternative substituent, though activity varies among different N-propyl imidazole-containing analogs.
| Evidence Dimension | Antimicrobial activity (MIC₈₀) |
|---|---|
| Target Compound Data | Compound 39: MIC₈₀ 13.2 μM; Compound 40: MIC₈₀ 29.6 μM; Compound 41: MIC₈₀ 19.8 μM (all containing N-propyl imidazole substituent) |
| Comparator Or Baseline | Compound 38 (alternative R group replacing N-propyl imidazole): MIC₈₀ >100 μM |
| Quantified Difference | >3.4-fold to >7.6-fold lower MIC₈₀ for N-propyl imidazole-containing analogs vs. comparator |
| Conditions | MIC₈₀ assay performed in duplicate, run twice (average of each run reported) |
Why This Matters
This demonstrates that the N-propyl imidazole substituent contributes to measurable antimicrobial activity, whereas alternative substituents may abolish activity entirely—directly relevant for researchers selecting building blocks for antimicrobial SAR campaigns.
- [1] Table 4. Data for a representative set of analogs replacing the N-propyl imidazole substituent. Bioorg Med Chem Lett. 2023;89:129301. doi:10.1016/j.bmcl.2023.129301 View Source
